All-cis-5,8,11,14,17-icosapentaenoate, commonly referred to as icosapentaenoic acid, is a polyunsaturated fatty acid belonging to the omega-3 family. It is characterized by its long carbon chain and multiple double bonds, which confer unique biochemical properties. This compound is primarily sourced from marine organisms, particularly fish oils, and plays a crucial role in human health by influencing lipid metabolism and inflammatory responses.
Icosapentaenoic acid is predominantly found in cold-water fish such as salmon, mackerel, and sardines. It is also present in certain algae, making it accessible for vegetarian and vegan sources of omega-3 fatty acids. The compound can be extracted from fish oil or synthesized from alpha-linolenic acid through enzymatic conversion processes.
Icosapentaenoic acid is classified as an omega-3 fatty acid due to the position of its first double bond, which is located three carbon atoms from the methyl end of the fatty acid chain. Its systematic name reflects its all-cis configuration and the specific positions of its double bonds.
The synthesis of all-cis-5,8,11,14,17-icosapentaenoate can be achieved through several methods:
The enzymatic conversion of alpha-linolenic acid to icosapentaenoic acid involves desaturation and elongation reactions mediated by specific enzymes such as fatty acid desaturases. These processes can be optimized for higher production efficiency using bioreactor systems.
The molecular formula of all-cis-5,8,11,14,17-icosapentaenoate is C20H30O2. It features five cis double bonds located at the 5th, 8th, 11th, 14th, and 17th positions along the carbon chain.
Icosapentaenoic acid participates in various biochemical reactions:
The stability of all-cis-5,8,11,14,17-icosapentaenoate in various environments (e.g., temperature and light exposure) influences its reactivity and shelf-life in formulations.
The mechanism of action of all-cis-5,8,11,14,17-icosapentaenoate primarily involves its incorporation into cell membranes where it modulates membrane fluidity and function.
Relevant analyses indicate that proper formulation can enhance stability and bioavailability in dietary supplements.
All-cis-5,8,11,14,17-icosapentaenoate represents a significant compound within nutritional biochemistry with diverse applications across health sciences and food technology sectors.
EPA competes with arachidonic acid (AA; 20:4 ω-6) for incorporation into phospholipid membranes and access to cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Upon cellular activation, cytosolic phospholipase A₂ (cPLA₂) releases EPA from membrane phospholipids, making it available for oxidative metabolism [7] [10]. EPA’s distinct structure—featuring five cis double bonds, including one at the ω-3 position—diverts eicosanoid production toward less inflammatory derivatives:
COX Pathway: EPA is converted to prostaglandin H₃ (PGH₃) instead of AA-derived PGH₂. Downstream isomerases then generate prostaglandin I₃ (PGI₃) and thromboxane A₃ (TXA₃). While PGI₃ retains vasodilatory and anti-aggregatory properties similar to AA-derived PGI₂, TXA₃ is biologically inert compared to the potent pro-thrombotic TXA₂ [8] [10]. This shift reduces thrombotic potential without compromising vasodilation.
LOX Pathway: 5-Lipoxygenase (5-LOX) metabolizes EPA to leukotriene B₅ (LTB₅), a weak chemoattractant with 1/30 the potency of AA-derived LTB₄ [5]. Similarly, 15-LOX converts EPA to 15-hydroxyeicosapentaenoic acid (15-HEPE), a precursor for resolvins [10].
Table 1: EPA vs. Arachidonic Acid Eicosanoid Profiles
Enzyme Pathway | AA-Derived Mediator | EPA-Derived Mediator | Biological Activity Shift |
---|---|---|---|
COX-1/COX-2 | TXA₂ | TXA₃ | ↓ Thrombosis |
COX-1/COX-2 | PGI₂ | PGI₃ | ↔ Vasodilation |
5-LOX | LTB₄ | LTB₅ | ↓ Neutrophil chemotaxis |
12-LOX | 12-HETE | 12-HEPE | ↓ Endothelial adhesion |
EPA directly suppresses pro-inflammatory enzyme activity through substrate competition and allosteric modulation:
5-Lipoxygenase (5-LOX) Inhibition: EPA serves as an alternative substrate for 5-LOX, reducing the production of pro-inflammatory LTB₄. In rabbit platelets, EPA concentrations >300 μM suppressed collagen-induced LTB₄ synthesis by >60% [5]. EPA’s ω-3 double bond sterically hinders 5-LOX’s catalytic site, further limiting AA metabolism [1].
Thromboxane Synthase Inhibition: EPA reduces thromboxane A₂ (TXA₂) production by >40% in human endothelial cells, partly by competing for thromboxane synthase. This inhibition is concentration-dependent, with IC₅₀ values of ~100 μM observed in vitro [1] [5]. Reduced TXA₂ diminishes platelet aggregation and vasoconstriction, as confirmed by impaired ADP-induced platelet aggregation in EPA-treated plasma [5].
Table 2: Enzymatic Targets of EPA Inhibition
Target Enzyme | Inhibition Mechanism | Functional Outcome | Experimental Evidence |
---|---|---|---|
5-Lipoxygenase (5-LOX) | Substrate competition; allostery | ↓ LTB₄ (↓ inflammation) | Rabbit platelet assays [5] |
Thromboxane synthase | Substrate displacement | ↓ TXA₂ (↓ thrombosis) | Human endothelial cells [1] |
Phospholipase A₂ | Reduced substrate availability | ↓ AA release | In vitro competitive binding [7] |
EPA activates PPAR nuclear receptors, altering gene expression related to lipid metabolism and inflammation:
PPARα Activation: EPA binds to PPARα (Kd ≈ 5 μM), inducing transcription of fatty acid oxidation genes (CPT1, ACOX1). This enhances hepatic β-oxidation, reducing circulating triglycerides by 25–30% in hyperlipidemic models [2] [6]. EPA’s ethyl ester form (EPA-E) reduces VLDL synthesis via PPARα-mediated suppression of APOB expression [2].
PPARγ Modulation: At physiological concentrations (10–50 μM), EPA activates PPARγ, upregulating adiponectin and glucose transporters. This improves insulin sensitivity and represses NF-κB-driven inflammation [6] [10]. Unlike thiazolidinediones, EPA does not induce adipocyte hypertrophy.
Lipidomic Reprogramming: PPARα/γ co-activation shifts phospholipid composition toward EPA incorporation, reducing membrane AA content by up to 50% in macrophages. This limits substrate availability for pro-inflammatory eicosanoid synthesis [2].
During inflammation resolution, acetylated COX-2 converts EPA to 18-hydroxyeicosapentaenoic acid (18-HEPE), the precursor for E-series resolvins (RvE1, RvE2):
Resolvin Biosynthesis: 18-HEPE undergoes 5-LOX oxidation to form RvE1, which binds to the ChemR23 receptor on macrophages (EC₅₀ = 1–10 nM). This triggers phagocytosis of apoptotic neutrophils and inhibits TNF-α release [7] [10].
Mechanistic Shift in COX-2: Aspirin acetylates COX-2, enabling it to metabolize EPA to 18(R)-HEPE instead of pro-inflammatory prostaglandins. This "substrate switching" is critical for resolvin synthesis during the resolution phase [7].
Protectins: Though primarily derived from docosahexaenoic acid (DHA), EPA indirectly supports protectin synthesis by sparing DHA from β-oxidation via PPARα inhibition [10].
Table 3: EPA-Derived Specialized Pro-Resolving Mediators (SPMs)
SPM Class | Key Mediator | Biosynthetic Enzymes | Biological Actions |
---|---|---|---|
E-series resolvins | RvE1 | Acetylated COX-2 → 5-LOX | ↓ Neutrophil infiltration; ↑ macrophage efferocytosis |
E-series resolvins | RvE2 | Acetylated COX-2 → cytochrome P450 | ↓ IL-6; ↓ dendritic cell migration |
18-HEPE derivatives | 18-HEPE | Aspirin-acetylated COX-2 | Precursor for resolvins; ↓ fibrosis |
Concluding Remarks
All-cis-5,8,11,14,17-icosapentaenoate orchestrates a complex interplay of enzymatic inhibition, receptor activation, and mediator synthesis to modulate inflammation, thrombosis, and lipid homeostasis. Its actions—spanning eicosanoid shift, PPAR-mediated gene regulation, and resolvin biosynthesis—underscore its biochemical significance beyond caloric substitution.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7